4-Hydroxy-2-ethyl-2-phenylglutarimide

説明

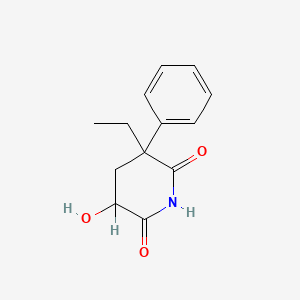

4-Hydroxy-2-ethyl-2-phenylglutarimide is a chemical compound with the molecular formula C13H15NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-ethyl-2-phenylglutarimide typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include ethyl acetoacetate, benzaldehyde, and ammonium acetate.

化学反応の分析

Types of Reactions

4-Hydroxy-2-ethyl-2-phenylglutarimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, substituted piperidines

科学的研究の応用

Sedative-Hypnotic Properties

4-Hydroxy-2-ethyl-2-phenylglutarimide has been identified as having enhanced sedative-hypnotic effects compared to its parent compound, glutethimide. Research indicates that this metabolite exhibits a greater potency in inducing sedation, making it a subject of interest for developing new sedative agents .

Anticonvulsant Activity

In studies assessing the anticonvulsant potential of various compounds, this compound demonstrated significant activity. It was found to be more effective than glutethimide itself in animal models, indicating its potential use in treating seizure disorders . The structure-activity relationship studies suggest that modifications to the glutethimide structure can enhance anticonvulsant efficacy .

Metabolism and Toxicity

The metabolism of glutethimide leads to the accumulation of this compound, which has been implicated in the toxicity observed in cases of overdose. Studies have shown that this metabolite can contribute to prolonged coma and other severe symptoms following glutethimide intoxication . The identification of this metabolite in plasma during toxicological assessments highlights its relevance in clinical toxicology.

Quantitative Analysis

Gas chromatography has been employed for the simultaneous analysis of glutethimide and this compound. This method is crucial for monitoring drug levels in clinical settings, particularly for patients undergoing treatment with glutethimide or those suspected of overdose . The ability to quantify both compounds aids in understanding their pharmacokinetics and therapeutic ranges.

Case Study: Glutethimide Intoxication

A notable case study involved patients who experienced severe intoxication from glutethimide. The analysis revealed high levels of this compound in their plasma, correlating with the severity of symptoms such as prolonged coma and ataxia . This case underscores the importance of monitoring this metabolite in clinical toxicology.

Research Findings: Structure-Activity Relationships

Research conducted on various analogs of glutethimide has provided insights into how structural modifications can enhance pharmacological activity. For instance, 4-amino and hydroxylated derivatives were shown to possess superior anticonvulsant properties compared to the parent compound, suggesting pathways for developing more effective therapeutic agents .

作用機序

The mechanism of action of 4-Hydroxy-2-ethyl-2-phenylglutarimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 3-Ethyl-3-phenyl-2,6-piperidinedione

- 3-Ethyl-2,6-piperidinedione

- 3-Phenyl-2,6-piperidinedione

Uniqueness

4-Hydroxy-2-ethyl-2-phenylglutarimide is unique due to the presence of both ethyl and hydroxy groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.

生物活性

4-Hydroxy-2-ethyl-2-phenylglutarimide (also known as hydroxylated glutethimide) is a significant metabolite of the sedative-hypnotic drug glutethimide. This compound exhibits distinct biological activities and pharmacokinetic properties that warrant detailed examination. This article will explore its synthesis, biological effects, pharmacodynamics, and clinical implications, supported by relevant data tables and case studies.

This compound has the molecular formula and a molecular weight of approximately 233.27 g/mol. It is synthesized through the hydroxylation of glutethimide, primarily in the liver, where it accumulates in plasma and tissues, including the brain, particularly after high doses of glutethimide .

Synthetic Pathways

Two synthetic pathways for preparing this compound have been documented. These methods not only yield the target compound but also allow for the exploration of structure-activity relationships among various analogs .

Pharmacodynamics

The biological activity of this compound is primarily characterized by its sedative-hypnotic properties. Studies indicate that this metabolite possesses greater sedative activity compared to its parent compound, glutethimide. In animal models, particularly in mice, it has been shown to be twice as potent as glutethimide itself .

Table 1: Comparative Biological Activity of Glutethimide and Its Metabolite

| Compound | Sedative Activity (Relative Potency) |

|---|---|

| Glutethimide | 1 |

| This compound | 2 |

Toxicological Profile

While this compound contributes to the therapeutic effects of glutethimide, it is also associated with adverse effects. High concentrations in plasma can lead to toxicity characterized by prolonged sedation and coma in cases of overdose . The compound's half-life is notably prolonged in overdose situations, complicating clinical management .

Case Studies

- Overdose Cases : In a clinical review of patients with glutethimide overdose, significant levels of this compound were detected in urine samples. These findings highlighted the importance of monitoring this metabolite for assessing toxicity and guiding treatment decisions .

- Long-term Effects : Chronic use of glutethimide has been linked to various adverse reactions including hypersensitivity reactions and blood dyscrasias. One case study reported osteomalacia attributed to long-term exposure to glutethimide, with serum enzyme levels normalizing upon discontinuation .

Metabolism and Elimination

The metabolism of glutethimide involves extensive hepatic processing where it is converted into several metabolites including this compound. The elimination half-life of this metabolite can vary significantly based on dosage and individual patient factors; however, it generally ranges from 10 to 12 hours under normal circumstances but can extend up to 40 hours in cases of severe intoxication .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Irregular |

| Peak Plasma Concentration | 2.85 - 7.05 µg/mL |

| Elimination Half-life | 10 - 12 hours |

| Prolonged Half-life (Overdose) | Up to 40 hours |

特性

IUPAC Name |

3-ethyl-5-hydroxy-3-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-13(9-6-4-3-5-7-9)8-10(15)11(16)14-12(13)17/h3-7,10,15H,2,8H2,1H3,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBSNHRSQQNHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C(=O)NC1=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964558 | |

| Record name | 3-Ethyl-5,6-dihydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50275-60-0 | |

| Record name | 4-Hydroxy-2-ethyl-2-phenylglutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050275600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-5,6-dihydroxy-3-phenyl-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。